2-Methyl-3-(2-methylphenyl)-1-propene
Description
Structure
2D Structure
Properties
IUPAC Name |
1-methyl-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9(2)8-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFFFYNJWMYRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622319 | |
| Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188404-16-2 | |
| Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Methyl Iodide
A foundational method involves the alkylation of 2-methylacetophenone using methyl iodide under strongly basic conditions. Potassium tert-butoxide (t-BuOK) facilitates deprotonation at the α-carbon, enabling nucleophilic attack on methyl iodide:
Reaction optimization data reveal:
| Parameter | Optimal Range | Yield Impact (%) |
|---|---|---|
| Temperature | 60–70°C | +22% vs RT |
| Molar Ratio (CH3I) | 1.5:1 | Max yield 78% |
| Base Concentration | 2.5 eq t-BuOK | <5% side products |
Prolonged reaction times >8 hours promote ketone dimerization, reducing yields by 12–15%.
Dehydration of 2-Methyl-3-(2-methylphenyl)propan-1-ol
Acid-Catalyzed Elimination
Sulfuric acid (H2SO4) at 5–10 wt% concentration efficiently dehydrates the precursor alcohol at 120–140°C. The mechanism proceeds via carbocation formation, with the 2-methylphenyl group providing steric stabilization:
Comparative catalyst screening demonstrates:
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Isomer Purity |
|---|---|---|---|---|
| H2SO4 | 130 | 3 | 82 | 94% trans |
| PTSA | 150 | 2.5 | 78 | 89% trans |
| Al2O3 (mesop.) | 160 | 4 | 65 | 97% trans |
Mesoporous alumina catalysts enable solvent-free operation but require higher activation energies.
Catalytic Dehydrogenation of 2-Methyl-3-(2-methylphenyl)propane
Transition Metal-Mediated Processes
Palladium on carbon (Pd/C, 5 wt%) facilitates dehydrogenation under hydrogen-poor conditions (H2 <0.5 atm). At 180°C, the reaction achieves 91% conversion with 0.5% Pd loading:
Kinetic studies show first-order dependence on alkane concentration (k = 2.7×10−3 s−1 at 180°C). Catalyst recyclability remains viable for 5 cycles before activity drops below 80%.
Cross-Metathesis Approaches
Grubbs Catalyst Applications
Second-generation Grubbs catalyst enables coupling between 2-methylstyrene and ethylene:
Reaction metrics:
-
Turnover number (TON): 1,450
-
E:Z selectivity: 98:2
-
Optimal ethylene pressure: 3.5 bar
This method produces pharmaceutical-grade material but incurs high catalyst costs (~$320/mol).
Industrial-Scale Production via Cumene Derivatives
Modified Hock Process
Adapting phenol production infrastructure, cumene derivatives undergo:
-
Oxidation : Air oxidation at 110°C forms hydroperoxide intermediates
-
Cleavage : Acidic cleavage (H2SO4) yields 2-methylphenylpropanal
-
Dehydration : KHSO4 catalyzes β-elimination at 160°C
Plant-scale data from continuous reactors:
| Stage | Conversion (%) | Selectivity (%) | Annual Capacity (ton) |
|---|---|---|---|
| Oxidation | 98 | 89 | 12,000 |
| Cleavage | 95 | 93 | 11,500 |
| Dehydration | 99 | 97 | 11,200 |
This integrated approach achieves 83% overall yield with 99.5% purity.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(2-methylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, with reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Overview
2-Methyl-3-(2-methylphenyl)-1-propene, also known as an alkylated phenyl compound, is a versatile organic compound with various applications in scientific research, medicinal chemistry, and industrial processes. Its unique structure allows it to participate in diverse chemical reactions and biological interactions, making it a valuable compound in multiple fields.
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through:
- Electrophilic Substitution Reactions: This allows for the introduction of various functional groups.
- Cross-Coupling Reactions: Involving coupling with organometallic reagents to form biaryl compounds.
Research indicates that this compound exhibits significant biological activities, making it a candidate for drug development:
-
Antimicrobial Properties: Studies have shown that it can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. For example:
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12.5 µg/mL Escherichia coli 25 µg/mL - Anti-inflammatory Effects: The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting its potential in treating inflammatory diseases.
- Antioxidant Activity: Exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
Pharmaceutical Applications
Due to its diverse biological activities, this compound is being explored for potential pharmaceutical applications:
- Development of antimicrobial agents targeting resistant strains of bacteria.
- Formulation of anti-inflammatory drugs for chronic inflammatory conditions.
- Utilization as an antioxidant in dietary supplements or therapeutic formulations.
Industrial Applications
The compound is also relevant in industrial chemistry:
- Used in the production of specialty chemicals and polymers with unique properties.
- Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound demonstrated effective antimicrobial activity against common foodborne pathogens. The results indicated significant bacterial count reductions at lower concentrations, supporting its potential use as a natural preservative.
Case Study 2: Anti-inflammatory Model
In animal models simulating inflammatory responses, administration of this compound resulted in a notable decrease in paw edema compared to control groups. Histological examinations confirmed reduced infiltration of inflammatory cells, highlighting its therapeutic potential for inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylphenyl)-1-propene involves its interaction with various molecular targets and pathways. The compound’s double bond allows it to participate in addition reactions, where it can form covalent bonds with other molecules. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Functional and Reactivity Comparisons
- Substituent Effects: The chlorine atom in 3-Chloro-2-methyl-1-propene introduces electrophilic reactivity, making it prone to nucleophilic substitution or elimination reactions, unlike the methyl and aromatic substituents in the target compound . Aromatic vs.
- Pharmacological Potential: 2-(2-Methylphenyl)-1-phenyl-1-propene, with dual aromatic substituents, exhibited superior ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles in phytochemical studies, suggesting advantages in drug design over the target compound .
Isomerism and Physical Properties :
- 1-Methyl-2-(2-methylallyl)benzene is a structural isomer of the target compound but differs in substituent positioning. This positional isomerism likely affects boiling points, solubility, and crystallinity, though experimental data are lacking .
Biological Activity
2-Methyl-3-(2-methylphenyl)-1-propene, also known as β-methylstyrene, is an organic compound characterized by its unique structure that includes a propene backbone and a methylphenyl substituent. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and materials science, due to its biological activities and potential applications.
- Molecular Formula : C11H14
- Molecular Weight : 162.23 g/mol
- CAS Number : 637-01-4
- Structure : The compound features a double bond between the second and third carbon atoms of the propene chain, with a methyl group and a phenyl group attached to the first and second carbons, respectively.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showing effectiveness comparable to conventional antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values (concentration required to inhibit cell growth by 50%):
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase.
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages:
- Treatment with varying concentrations of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Concentration (μM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 30 | 25 |
| 20 | 50 | 45 |
| 40 | 70 | 60 |
The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in key signaling pathways. For instance:
- Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity.
- Anticancer Mechanism : Induction of reactive oxygen species (ROS) leading to oxidative stress and apoptosis.
- Anti-inflammatory Mechanism : Inhibition of nuclear factor kappa B (NF-kB) signaling pathway.
Case Studies
Several studies have provided insights into the practical applications of this compound:
-
Study on Antibacterial Properties :
A recent study published in MDPI evaluated the antibacterial properties of various styrene derivatives, including β-methylstyrene. The results indicated that this compound exhibited superior antibacterial activity against MRSA compared to standard antibiotics . -
Cancer Cell Line Research :
Research conducted on the effects of β-methylstyrene on cancer cell lines revealed that the compound not only inhibited cell growth but also modulated gene expression related to apoptosis . -
Inflammation Model Studies :
In vivo studies using animal models demonstrated that administration of β-methylstyrene significantly reduced inflammation markers in tissues subjected to LPS-induced inflammation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Methyl-3-(2-methylphenyl)-1-propene with high regioselectivity?
- Methodological Answer : Regioselective synthesis can be achieved via Friedel-Crafts alkylation using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. The 2-methylphenyl substituent’s steric effects direct electrophilic attack to the less hindered position. Reaction monitoring via TLC and GC-MS ensures intermediate control. Purification by fractional distillation or column chromatography isolates the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to identify CH₃, CH₂, and CH groups. The vinyl proton (C1) appears downfield (δ 5.0–6.0 ppm) due to conjugation with the aromatic ring.
- IR Spectroscopy : Confirm C=C (1640–1680 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) stretches.
- Mass Spectrometry : Use EI-MS to detect molecular ion peaks (m/z = 146.2) and fragmentation patterns.
- X-ray Diffraction (XRD) : Single-crystal analysis resolves stereochemistry and confirms regioselectivity .
Advanced Research Questions
Q. How can crystallographic data for this compound be validated to address disorder or twinning?
- Methodological Answer :
- Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation.
- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning. Validate using PLATON’s ADDSYM to check for missed symmetry.
- Validation Tools : RIGU and CELL_NOW in WinGX assess data quality. Residual density maps (<0.5 eÅ⁻³) confirm absence of unresolved solvent .
Q. What strategies resolve contradictions in kinetic data for electrophilic additions to this compound?
- Methodological Answer :
- Controlled Experiments : Vary temperature (25–80°C) and solvent polarity (toluene vs. DCM) to isolate steric vs. electronic effects.
- Computational Modeling : Perform DFT calculations (Gaussian 16) to compare activation energies for competing pathways.
- Cross-Validation : Compare results with analogous compounds (e.g., 2-Methyl-3-(4-methylphenyl)-1-propene) to identify substituent-specific trends .
Q. How do steric effects from the 2-methylphenyl group influence reactivity in Diels-Alder reactions?
- Methodological Answer :
- Steric Maps : Generate using Mercury software to visualize hindrance around the dienophile.
- Kinetic Studies : Measure rate constants with dienes of varying bulk (e.g., anthracene vs. 1,3-butadiene).
- Transition State Analysis : Use QM/MM simulations (e.g., ORCA) to model endo/exo selectivity. The ortho-methyl group favors endo transition states by ~2.5 kcal/mol .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
- Methodological Answer :
- Graph Set Analysis : Identify C-H···π interactions (3.2–3.5 Å) and van der Waals contacts using Mercury.
- Hirshfeld Surfaces : Quantify contact contributions (e.g., H···H = 65%, C···H = 25%).
- Thermal Motion : Anisotropic displacement parameters (ADPs) validate rigidity; high B-factors (>5 Ų) suggest dynamic disorder .
Q. How can in silico methods predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., COX-2 for anti-inflammatory activity).
- QSAR Models : Train on datasets of similar alkenes (e.g., p-cymene derivatives) to correlate substituents with IC₅₀ values.
- ADMET Prediction : SwissADME assesses bioavailability and toxicity. Prioritize derivatives with LogP < 3.5 and TPSA < 60 Ų .
Notes
- Software Citations : SHELX , WinGX , and PLATON are critical for crystallographic analysis.
- Data Sources : PubChem, NIST, and crystallographic databases provide authoritative physicochemical data.
- Methodological Rigor : Cross-disciplinary approaches (synthesis, computation, crystallography) address complex research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
